1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
Description
Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature
The systematic characterization of this compound requires careful analysis of its molecular constitution and adherence to established nomenclature principles. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is properly designated as 1-methylsulfonyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine. This systematic name reflects the hierarchical structure of the molecule, with the piperazine ring serving as the parent heterocycle and the various substituents named according to their attachment points and chemical nature.
The molecular formula of this compound is established as Carbon18 Hydrogen29 Boron1 Nitrogen2 Oxygen4 Sulfur1, corresponding to a molecular weight of 380.3 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1206641-59-9, providing a unique identifier for database searches and chemical commerce. The Standard International Chemical Identifier string has been determined as InChI=1S/C18H29BN2O4S/c1-17(2)18(3,4)25-19(24-17)16-8-6-15(7-9-16)14-20-10-12-21(13-11-20)26(5,22)23/h6-9H,10-14H2,1-5H3, which provides a standardized representation of the molecular connectivity.
Table 1: Structural Identification Parameters for this compound
The stereochemical analysis of this compound reveals the absence of defined chiral centers in the molecular structure, indicating that the compound exists as a single constitutional isomer without enantiomeric complexity. The boronic ester functionality adopts a planar configuration around the boron center, consistent with the trigonal planar geometry typical of trivalent boron compounds. The piperazine ring system adopts a chair conformation similar to cyclohexane, with the substituents positioned to minimize steric interactions.
The International Union of Pure and Applied Chemistry guidelines for boron-containing compounds emphasize the importance of clearly specifying the connectivity and oxidation state of the boron atom. In the case of tetramethyl-1,3,2-dioxaborolan-2-yl groups, the boron atom is formally trivalent and participates in a five-membered heterocyclic ring with two oxygen atoms. This structural motif provides exceptional stability compared to free boronic acids while maintaining reactivity toward nucleophilic attack and cross-coupling reactions.
The nomenclature of this compound also reflects the complex substitution pattern on the piperazine ring, where one nitrogen bears a methanesulfonyl group while the other nitrogen is substituted with a benzyl group that carries the boronic ester functionality. This substitution pattern creates a molecule with distinct chemical environments that may contribute to selective reactivity and potential biological activity. The systematic naming accurately captures these structural features, ensuring unambiguous identification of the compound in chemical literature and databases.
Historical Context in Boron-Containing Piperazine Derivatives
The development of boron-containing piperazine derivatives represents a fascinating intersection of organometallic chemistry and medicinal chemistry research that has evolved significantly over the past several decades. The historical trajectory of these compounds can be traced to the pioneering work in boronic acid chemistry that established the fundamental reactivity patterns of organoborane compounds and their potential applications in synthetic methodology. The emergence of piperazine derivatives bearing boron functionalities reflects the broader trend toward the integration of organometallic reagents with biologically relevant heterocyclic scaffolds.
The systematic investigation of piperazine derivatives of boronic acids gained momentum through research demonstrating that the combination of piperazine and boronic groups within a single molecule could result in novel biological activities. This finding represented a significant advancement in the understanding of how different pharmacophores could be combined to create compounds with enhanced or entirely new properties. The benzyl piperazine derivatives of boronic acids, in particular, emerged as compounds of special interest due to their synthetic accessibility and potential biological applications.
The synthetic methodology for preparing boron-containing piperazine derivatives has undergone considerable refinement over time. Early approaches relied on traditional boronic acid chemistry, but the development of more sophisticated synthetic routes has enabled the preparation of increasingly complex molecules. The facile and effective methods based on amination-reduction reactions of formylphenylboronic acids with N-substituted piperazines have provided practical routes to these compounds. These synthetic advances have been crucial in enabling the systematic study of structure-activity relationships in this compound class.
Table 2: Historical Development Timeline of Boron-Containing Piperazine Chemistry
| Period | Development | Significance |
|---|---|---|
| Early 2000s | Initial boronic acid-piperazine combinations | Established fundamental synthetic methods |
| Mid-2000s | Suzuki-Miyaura cross-coupling applications | Enabled complex molecule synthesis |
| Late 2000s | Pinacol ester methodology | Improved stability and handling |
| 2010s | Medicinal chemistry applications | Demonstrated biological relevance |
| Present | Advanced synthetic methodologies | Current research frontiers |
The evolution of boronic ester chemistry has been particularly important for the development of compounds like this compound. The introduction of pinacol esters as stable boronic acid derivatives revolutionized the field by providing compounds that could be easily handled, stored, and purified while maintaining their reactivity toward cross-coupling reactions. This advancement was crucial for enabling the synthesis of complex molecules containing both boron functionality and sensitive heterocyclic systems.
The chemoselective synthesis of boronic esters has emerged as a particularly important area of research, with significant advances in controlling the solution speciation of boron compounds during synthetic transformations. These developments have enabled the preparation of increasingly sophisticated molecules where multiple boron-containing functionalities can be manipulated independently. The ability to control the equilibria associated with mixtures of boron species has provided new opportunities for iterative synthesis and the preparation of complex molecular architectures.
Contemporary research in boron-containing piperazine derivatives continues to focus on expanding the synthetic methodology available for these compounds while exploring their potential applications in medicinal chemistry and materials science. The development of new synthetic routes, particularly those that enable the introduction of boron functionality at late stages in synthetic sequences, remains an active area of investigation. The integration of modern cross-coupling methodologies with traditional heterocyclic chemistry continues to provide new opportunities for the synthesis of novel boron-containing piperazine derivatives with tailored properties for specific applications.
Properties
IUPAC Name |
1-methylsulfonyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O4S/c1-17(2)18(3,4)25-19(24-17)16-8-6-15(7-9-16)14-20-10-12-21(13-11-20)26(5,22)23/h6-9H,10-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWJWKWPUPMSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine is a synthetic organic compound with significant implications in medicinal chemistry and organic synthesis. This compound is characterized by its complex structure, which includes a piperazine ring substituted with a methanesulfonyl group and a phenyl group that contains a tetramethyl-1,3,2-dioxaborolane moiety. Its unique properties make it a valuable building block in various chemical reactions, particularly in the synthesis of boronic acids used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H29BN2O4S |
| Molar Mass | 380.31 g/mol |
| CAS Number | 1206641-59-9 |
| Storage Conditions | Room temperature |
| Sensitivity | Irritant |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The sulfonamide group enhances binding affinity through potential hydrogen bonding interactions. Research indicates that similar compounds modulate biological pathways relevant to pharmacological effects, suggesting that this compound may exhibit similar activities.
Biological Activity
This compound has been investigated for various biological activities:
- Anticancer Activity : Preliminary studies indicate that derivatives of piperazine compounds show significant antiproliferative effects on various human tumor cell lines. The mechanism may involve the inhibition of specific signaling pathways or enzyme activities critical for cancer cell survival and proliferation.
- Enzyme Inhibition : The compound's structure suggests potential for inhibiting enzymes involved in metabolic pathways. For instance, compounds with similar moieties have been shown to inhibit kinases and other enzymes relevant to cancer and metabolic disorders.
- Neuroprotective Effects : Some studies have suggested that piperazine derivatives can exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Antitumor Activity : A study demonstrated that piperazine derivatives exhibited potent cytotoxicity against breast cancer cell lines. The study suggested that these compounds could induce apoptosis through mitochondrial pathways .
- Enzyme Inhibition Research : Research indicated that similar compounds effectively inhibited certain kinases involved in cell signaling pathways associated with cancer progression .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperazine Ring : This involves reacting appropriate precursors under controlled conditions to ensure high yields.
- Introduction of the Methanesulfonyl Group : This step is crucial for enhancing the compound's biological activity.
- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous piperazine derivatives containing tetramethyl-dioxaborolane or related groups:
Key Comparative Insights:
Substituent Effects: The methanesulfonyl group in the target compound enhances polarity and may improve binding affinity to targets requiring electron-deficient motifs (e.g., kinases) compared to methyl-substituted analogs .
Linker Flexibility: Benzyl linkers (target compound and ) offer moderate flexibility, balancing steric accessibility and conformational stability. Phenoxypropyl linkers () increase hydrophilicity but may reduce metabolic stability .
Synthetic Utility :
- All dioxaborolane-containing compounds are amenable to Suzuki-Miyaura coupling, enabling modular derivatization. The target compound’s benzyl-linked boronic ester may offer steric advantages in coupling reactions compared to sulfonyl-linked variants .
Biological Relevance: Methyl-substituted analogs () are intermediates in kinase inhibitor synthesis, suggesting the target compound could be repurposed for similar applications with improved solubility or binding .
Research Findings and Data
Physicochemical Properties (Inferred):
- LogP : ~2.5 (estimated; lower than methyl analogs due to sulfonyl group).
- Solubility: Improved aqueous solubility compared to non-sulfonylated analogs.
- Stability : Boronic ester hydrolyzes in protic solvents, requiring anhydrous storage .
Q & A
Q. What synthetic strategies are recommended for preparing 1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine?
A multi-step synthesis is typically required:
Boronate Ester Formation : Use Suzuki-Miyaura cross-coupling to introduce the tetramethyl dioxaborolan-2-yl group to the phenyl ring. Palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions are critical for high yields .
Piperazine Functionalization : Introduce the methanesulfonyl group via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Purification : Employ flash chromatography or HPLC to isolate intermediates and the final product. Monitor reactions with TLC (Rf tracking) and confirm purity via NMR .
Q. How should researchers characterize this compound’s structural integrity?
Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and assess purity. Compare experimental shifts with computational predictions (e.g., DFT) to resolve ambiguities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and detect isotopic patterns (e.g., boron-10/11) .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., B-O bonds at ~1350 cm⁻¹, sulfonyl S=O at ~1150 cm⁻¹) .
Q. What purification methods are effective for isolating this compound?
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar byproducts. Optimize retention times using UV detection (λ = 254 nm) .
- Recrystallization : Use ethanol or dichloromethane/hexane mixtures to improve crystalline purity. Monitor solubility via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in the final coupling step?
- Solvent Selection : Use DMF or THF for improved solubility of boronate intermediates. Avoid protic solvents to prevent hydrolysis of the dioxaborolane ring .
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) with ligand systems (e.g., XPhos) to enhance cross-coupling efficiency. Monitor reaction progress via LC-MS .
- Temperature Control : Maintain 60–80°C for Suzuki-Miyaura reactions; lower temperatures (0–25°C) are preferred for sulfonylation to minimize side reactions .
Q. How does the tetramethyl dioxaborolan-2-yl group influence biological activity in target studies?
- Target Binding : The boronate ester enhances interactions with serine proteases or hydroxyl-rich targets (e.g., kinases). Use molecular docking simulations (AutoDock Vina) to predict binding modes .
- Protease Inhibition Assays : Compare IC₅₀ values against boronate-free analogs to quantify potency improvements. Use fluorogenic substrates (e.g., AMC-labeled peptides) for real-time activity monitoring .
Q. How can researchers address stability issues during storage?
- Moisture Sensitivity : Store under inert gas (Ar/N₂) in sealed vials with desiccants. Avoid aqueous buffers unless stabilized with co-solvents (e.g., DMSO) .
- Degradation Pathways : Perform accelerated stability studies (40°C/75% RH for 4 weeks). Analyze degradation products via LC-MS to identify hydrolyzed boronate or sulfonamide byproducts .
Q. What strategies resolve contradictory spectral data in structural confirmation?
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping piperazine signals .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (Gaussian 09) to validate assignments .
- X-ray Crystallography : Resolve absolute configuration if crystalline material is available. Refine structures using SHELX software .
Q. How does modifying the piperazine substituents affect structure-activity relationships (SAR)?
- Substituent Variation : Synthesize analogs with ethylsulfonyl or acetyl groups (see ) and compare bioactivity. Use parallel synthesis for rapid SAR exploration .
- Functional Group Impact : The methanesulfonyl group enhances metabolic stability compared to ethyl analogs. Assess pharmacokinetics (e.g., microsomal stability assays) to validate .
Q. What precautions are necessary for handling the boronate ester moiety?
- Reactivity : Protect from moisture and oxygen to prevent hydrolysis/oxidation. Conduct reactions under Schlenk line conditions for air-sensitive steps .
- Quenching : Neutralize residual boronate intermediates with aqueous sodium bicarbonate before purification to avoid column degradation .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across different assay platforms?
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and reagent batches. Normalize data to internal controls (e.g., staurosporine as a kinase inhibitor reference) .
- Statistical Analysis : Apply ANOVA or Student’s t-test to identify significant outliers. Replicate experiments in triplicate to confirm reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
